3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
The compound “3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrimidine ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring and a pyrimidine ring, both of which are heterocyclic compounds that contain nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions take place. Pyrazole and pyrimidine rings can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Insecticidal and Antibacterial Potential
Research has demonstrated the synthesis of pyrazole and pyrimidine linked heterocyclic compounds showing significant insecticidal and antimicrobial activities. For instance, compounds synthesized through microwave irradiative cyclocondensation have been evaluated for their effectiveness against Pseudococcidae insects and selected microorganisms, showcasing their potential as bioactive agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxic studies against cancer cell lines, indicating their potential in cancer therapy (Rahmouni et al., 2016). Furthermore, derivatives incorporating the pyrazolo[3,4-d]pyrimidine moiety have been explored for their COX-2 selective inhibitory properties, offering a pathway for the development of new anti-inflammatory drugs (Raffa et al., 2009).
Antimicrobial Activity
Several novel heterocyclic compounds, including those based on the pyrazolo[3,4-d]pyrimidine structure, have been synthesized and tested for antimicrobial activities. These studies have identified compounds with significant action against various bacterial and fungal species, underscoring their potential in addressing antibiotic resistance (Bondock et al., 2008).
Structural and Computational Analysis
The molecular structure, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including pyrazolopyrimidinones, provide insights into their intermolecular interactions. Such studies are crucial for understanding the binding affinities and reactivity of these compounds, which can be applied in the design of drugs and materials with specific properties (Saeed et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-8-14(2)10-15(9-13)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYBPKZAPHZUOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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